

Physicochemical properties of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzhydrylazetidin-3-one**

Cat. No.: **B119530**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-Benzhydrylazetidin-3-one**

Abstract

1-Benzhydrylazetidin-3-one is a heterocyclic ketone featuring a four-membered azetidine ring substituted with a benzhydryl group. This compound serves as a crucial intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules.^[1] Its structural framework is a key component in the synthesis of various therapeutic agents, including novel γ -aminobutyric acid (GABA) uptake inhibitors.^{[2][3][4]} This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Benzhydrylazetidin-3-one**, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and property relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **1-Benzhydrylazetidin-3-one** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Source(s)
Appearance	White to orange solid, powder to crystals.	[1] [2] [4]
Melting Point	75.0 to 79.0 °C	[2] [5]
Boiling Point	351.9 ± 42.0 °C at 760 mmHg	[2] [5]
Density	1.2 ± 0.1 g/cm³	[5]
Flash Point	156.1 ± 17.5 °C	[2] [5]
Refractive Index	1.626	[2]
Vapor Pressure	0.0 ± 0.8 mmHg at 25°C	[2]

Molecular and Spectroscopic Properties

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ NO	[5] [6] [7] [8]
Molecular Weight	237.30 g/mol	[6] [7] [8]
Exact Mass	237.115356 u	[5]
¹ H-NMR (CDCl ₃) δ (ppm)	4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)	[3] [9]
InChI Key	AVUDXLOVIBJFQA-UHFFFAOYSA-N	[8]
SMILES	O=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3	[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **1-Benzhydrylazetidin-3-one** are crucial for its successful application in research and development.

Synthesis via Swern Oxidation

This protocol describes the synthesis of **1-Benzhydrylazetidin-3-one** from its corresponding alcohol precursor, 1-(diphenylmethyl)azetidin-3-ol, using a Swern oxidation reaction.

Materials:

- 1-(diphenylmethyl)azetidin-3-ol (precursor)
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Triethylamine (TEA)

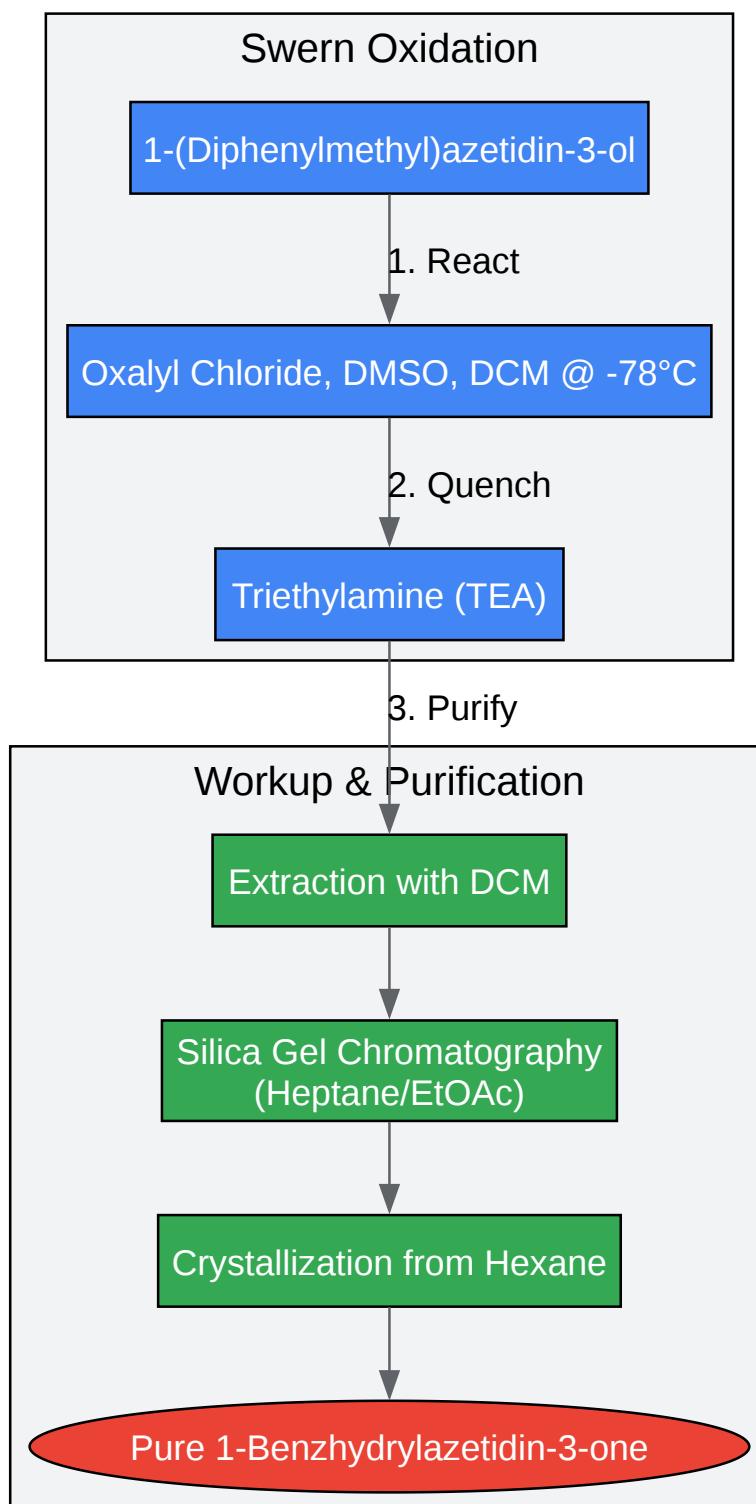
Procedure:

- Prepare a solution of oxalyl chloride in dichloromethane in a reaction vessel under an inert atmosphere and cool to -78 °C.[9]
- Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution while maintaining the temperature at -78 °C. Stir for 30 minutes.[1]
- Add a solution of 1-(diphenylmethyl)azetidin-3-ol in dichloromethane dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.[1][9]
- Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.[1][9]
- Allow the reaction mixture to slowly warm to 0 °C.[1]
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
- Perform a liquid-liquid extraction using dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]
- Concentrate the organic phase under reduced pressure to yield the crude product.[1]

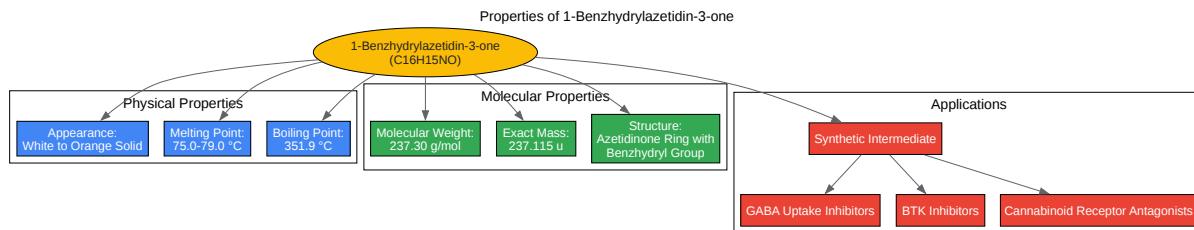
Purification by Column Chromatography and Crystallization

Materials:

- Crude **1-Benzhydrylazetidin-3-one**
- Silica gel
- Heptane
- Ethyl acetate
- Hexane


Procedure:

- Purify the crude product using silica gel column chromatography.[3][9]
- Elute the column with a solvent system of heptane/ethyl acetate, starting with a ratio of 4:1 and gradually increasing the polarity to 2:1.[3][9]
- Collect the fractions containing the desired product, identified via thin-layer chromatography (TLC).
- Combine the relevant fractions and concentrate them under reduced pressure to obtain an oil or solid.[3][9]
- Induce crystallization by adding hexane to the concentrated residue.[3][9]
- Collect the resulting crystals by filtration and dry them to obtain pure **1-Benzhydrylazetidin-3-one**.[3][9]


Visualizations

Diagrams illustrating key processes and relationships provide a clear and concise understanding of the compound's synthesis and properties.

Synthesis Workflow for 1-Benzhydrylazetidin-3-one

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: A map of key properties and applications.

Reactivity and Applications

1-Benzhydrylazetidin-3-one is primarily utilized as a versatile building block in organic synthesis. The ketone functional group on the four-membered azetidine ring is a site of significant reactivity, allowing for various chemical transformations.[1][10] For instance, it can undergo Wittig reactions to form olefinic products or condensation reactions with hydroxylamines.[1]

Its principal application lies in medicinal chemistry as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Notably, it is a precursor for:

- GABA Uptake Inhibitors: Derivatives of this compound have been explored as novel inhibitors of γ -aminobutyric acid uptake.[2][3][4]
- Bruton's Tyrosine Kinase (BTK) Inhibitors: It serves as a starting material for the synthesis of BTK inhibitors, which are targeted therapies for certain cancers and autoimmune diseases. [1]

- Cannabinoid Receptor Antagonists: The scaffold is also used in the preparation of antagonists for cannabinoid receptors.[1]

Safety and Handling

1-Benzhydrylazetidin-3-one is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.
- Handling: Use only in a chemical fume hood to avoid inhalation. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool place away from moisture and oxidizing agents. Recommended storage temperature is -20°C.
- Hazards: Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Conclusion

1-Benzhydrylazetidin-3-one is a compound of significant interest due to its role as a key synthetic intermediate in drug discovery and development. This guide has provided a detailed summary of its physicochemical properties, offering quantitative data in a structured format. The outlined experimental protocols for its synthesis and purification, along with visual diagrams, serve as a practical resource for researchers. A thorough understanding of these characteristics is fundamental for the effective utilization of this versatile chemical scaffold in the creation of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1-Benzhydrylazetidin-3-One CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 4. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsric [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-Benzhydrylazetidin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119530#physicochemical-properties-of-1-benzhydrylazetidin-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com